

# The Clinical Development of Oditrasertib: A Case Study in Targeting Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025



The journey of **oditrasertib**, an investigational RIPK1 inhibitor, through clinical development offers valuable lessons for researchers and drug developers in the challenging landscape of neurodegenerative diseases. Despite a strong preclinical rationale, the molecule ultimately failed to demonstrate efficacy in Phase 2 trials for Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS), leading to the discontinuation of its development. This guide provides a comprehensive overview of the clinical development of **oditrasertib**, comparing its outcomes with other therapeutic strategies and offering insights into the complexities of targeting the RIPK1 signaling pathway.

## Mechanism of Action: Targeting a Key Mediator of Inflammation and Cell Death

**Oditrasertib** (also known as SAR443820 or DNL788) is a small molecule inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in cellular responses to inflammation and stress, playing a key role in two distinct cell death pathways: apoptosis and necroptosis.[3][4] In neurodegenerative diseases like MS and ALS, the RIPK1 pathway is believed to be overactivated, contributing to the chronic inflammation and neuronal cell death that are hallmarks of these conditions.[2][5] By inhibiting the kinase activity of RIPK1, **oditrasertib** was designed to reduce inflammation and prevent nerve cell damage.[1][6]

#### The RIPK1 Signaling Pathway



The following diagram illustrates the central role of RIPK1 in mediating inflammatory and cell death signals.



Click to download full resolution via product page

Figure 1: Simplified RIPK1 Signaling Pathway and the Target of Oditrasertib.

# Clinical Trial Outcomes: A Failure to Translate Preclinical Promise

Despite the compelling scientific rationale, the clinical development of **oditrasertib** was halted following disappointing results from two Phase 2 studies.





### Phase 2 K2 Study in Multiple Sclerosis (NCT05630547)

This randomized, double-blind, placebo-controlled trial enrolled 174 adults with relapsing-remitting MS (RRMS), secondary progressive MS (SPMS), or primary progressive MS (PPMS). [7][8] The primary endpoint was the change in blood levels of neurofilament light chain (NfL), a biomarker of neuro-axonal damage.[7] The study did not meet its primary or key secondary endpoints, showing no significant difference in NfL levels between the **oditrasertib** and placebo groups after 48 weeks of treatment.[1][7]

### Phase 2 HIMALAYA Study in Amyotrophic Lateral Sclerosis (NCT05237284)

This Phase 2 trial evaluated the efficacy and safety of **oditrasertib** in patients with ALS.[9] The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at 24 weeks.[10] In February 2024, it was announced that the HIMALAYA study did not meet its primary endpoint, as **oditrasertib** failed to show a significant slowing of disease progression compared to placebo.[2][11]

**Summary of Clinical Trial Failures** 

| Trial Identifier          | Indication                       | Phase | Primary<br>Endpoint                                          | Outcome                                |
|---------------------------|----------------------------------|-------|--------------------------------------------------------------|----------------------------------------|
| K2<br>(NCT05630547)       | Multiple<br>Sclerosis            | 2     | Change in<br>Neurofilament<br>Light Chain (NfL)<br>levels[7] | Did not meet primary endpoint[1]       |
| HIMALAYA<br>(NCT05237284) | Amyotrophic<br>Lateral Sclerosis | 2     | Change in<br>ALSFRS-R<br>Score[10]                           | Did not meet<br>primary<br>endpoint[2] |

Note: Detailed quantitative data (e.g., p-values, confidence intervals) from these trials have not been publicly released by the sponsors.

# Experimental Protocols: A Look into the Trial Designs



While the full, detailed protocols are not publicly available, information from clinical trial registries and press releases provides insight into the key methodologies employed.

#### **K2 Study (MS) Experimental Workflow**



Click to download full resolution via product page

**Figure 2:** High-level workflow of the Phase 2 K2 clinical trial in Multiple Sclerosis.

The study was designed as a 48-week, double-blind, placebo-controlled trial, followed by a 48-week open-label extension where all participants would receive **oditrasertib**.[8] This design aimed to assess both the efficacy and the long-term safety of the drug.

# Comparison with Other RIPK1 Inhibitors: A Challenging Target Class

The challenges faced by **oditrasertib** are not unique within the class of RIPK1 inhibitors. Several other molecules targeting this pathway have encountered setbacks in clinical development.



| Drug Name                          | Developer(s)    | Indications<br>Investigated                                | Development Status                                                          |
|------------------------------------|-----------------|------------------------------------------------------------|-----------------------------------------------------------------------------|
| Oditrasertib<br>(SAR443820/DNL788) | Sanofi / Denali | MS, ALS[1][2]                                              | Discontinued (Failed Phase 2 trials)[1][2]                                  |
| Eclitasertib<br>(SAR443122)        | Sanofi / Denali | Cutaneous Lupus<br>Erythematosus,<br>Ulcerative Colitis[1] | Discontinued for Lupus (Failed Phase 2); Ongoing for Ulcerative Colitis[10] |
| DNL747                             | Sanofi / Denali | Alzheimer's Disease,<br>ALS                                | Development Paused (in favor of oditrasertib)[1]                            |
| GSK2982772                         | GlaxoSmithKline | Rheumatoid Arthritis,<br>Psoriasis, Ulcerative<br>Colitis  | Mixed results in Phase 2, development status unclear.                       |

This pattern of clinical trial failures suggests that while RIPK1 is a scientifically compelling target, its modulation for therapeutic benefit in complex human diseases is fraught with challenges. These may include issues with target engagement in the central nervous system, the complexity of the inflammatory and cell death pathways, and the potential for off-target effects.

## Lessons Learned from the Clinical Development of Oditrasertib

The discontinuation of **oditrasertib**'s development provides several key takeaways for the scientific and drug development community:

Biomarker Selection is Critical: The reliance on NfL as a primary endpoint in the MS trial
highlights the field's move towards biomarker-driven drug development. However, the lack of
a corresponding clinical benefit, despite a plausible mechanism, underscores the need for
biomarkers that are not only indicative of target engagement but are also on the causal
pathway to clinical improvement.



- The Complexity of Neuroinflammation: The failure of a targeted anti-inflammatory and anticell death agent like oditrasertib suggests that the pathological processes in MS and ALS
  may be more complex than can be addressed by inhibiting a single signaling node. It is
  possible that by the time patients are symptomatic, the inflammatory cascade is either too
  advanced or has triggered downstream pathological events that are independent of RIPK1.
- Challenges in Translating Preclinical Models: While RIPK1 inhibition showed promise in
  various preclinical models of neurodegenerative diseases, this did not translate to efficacy in
  human clinical trials.[12] This highlights the inherent limitations of animal models in fully
  recapitulating the complexity of human neurodegenerative disorders.
- The "Right Target, Wrong Time" Hypothesis: It is conceivable that RIPK1 inhibition could be
  effective if administered earlier in the disease course, perhaps even in a preventative setting
  for individuals at high risk. However, the current clinical trial paradigm for neurodegenerative
  diseases typically involves patients with established disease.
- The Importance of a Diversified Pipeline: The setbacks with **oditrasertib** and other RIPK1 inhibitors underscore the high-risk nature of drug development in neurology. For companies like Sanofi and Denali, a diversified pipeline with multiple targets and modalities is crucial to mitigate the impact of individual program failures.[2][11]

In conclusion, the clinical development of **oditrasertib** serves as a sober reminder of the formidable challenges in developing effective treatments for neurodegenerative diseases. While the scientific rationale for targeting RIPK1 remains strong, the path to a successful therapeutic agent will require a deeper understanding of the intricate biology of these conditions, the development of more predictive preclinical models, and the identification of patient populations most likely to benefit from this therapeutic strategy. The lessons learned from **oditrasertib** will undoubtedly inform the next generation of drug development efforts aimed at tackling these devastating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data -BioSpace [biospace.com]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 6. Oditrasertib in multiple sclerosis phase 2 trial stopped | ACNR [acnr.co.uk]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. Phase 2 trial on potential new drug for MS pulled MS-UK [ms-uk.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Sanofi and Denali's ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 11. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
- To cite this document: BenchChem. [The Clinical Development of Oditrasertib: A Case Study in Targeting Neuroinflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#lessons-learned-from-the-clinicaldevelopment-of-oditrasertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com